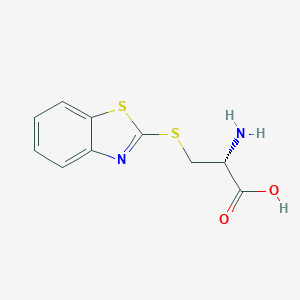
6,8-Diprenylorobol
Übersicht
Beschreibung
6,8-Diprenylorobol is a prenylated isoflavone, a natural product that could be isolated from the leaves of Cudrania tricuspidata . It has an antiproliferative effect and induces apoptosis through the activation of p53 and the generation of reactive oxygen species .
Physical And Chemical Properties Analysis
The physical and chemical properties of 6,8-Diprenylorobol include a molecular weight of 422.48 and a chemical formula of C25H26O6 . It appears as a yellow powder and is soluble in various solvents such as chloroform, dichloromethane, ethyl acetate, DMSO, and acetone .
Wissenschaftliche Forschungsanwendungen
Anticancer Properties
6,8-Diprenylorobol exhibits promising anticancer effects. Studies have shown that it inhibits melanin synthesis and induces cell death in cancerous cells . Notably, it has demonstrated efficacy against cervical cancer, a female reproductive disease. Its impact on other cancer types warrants further investigation.
Endometriosis Suppression
Endometriosis, a common condition affecting the female reproductive tract, can cause significant pain and infertility. Research indicates that 6,8-diprenylorobol inhibits the growth of endometriosis cells (VK2/E6E7 and End1/E6E7). It disrupts cellular proliferation, mitochondrial function, and calcium homeostasis in these cells without affecting normal stromal cells .
Mitochondrial Function Modulation
The compound influences mitochondrial membrane potential (MMP) and reactive oxygen species (ROS) generation. At 2 μM concentration, it significantly increases MMP loss in endometriosis cells. ROS production also responds to 6,8-diprenylorobol treatment .
AKT and P38 MAPK Pathways Regulation
Western blot analysis revealed that 6,8-diprenylorobol inactivates AKT pathways while activating P38 MAPK pathways. These signaling pathways play crucial roles in cell survival, proliferation, and apoptosis .
Cytotoxicity Against Colon Cancer Cells
In a separate study, 6,8-diprenylorobol demonstrated anti-proliferative effects on human colon cancer cells (LoVo and HCT15). Dose-dependent inhibition of cell viability was observed, with 40 μM reducing cell viability to below 50% after 72 hours .
Other Prenylated Flavonoids
Interestingly, related compounds like 6,8-Diprenylkaempferol and 6,8-Diprenyleriodictyol have also shown cytotoxicity against different cancer cell lines .
Wirkmechanismus
6,8-Diprenylorobol has been found to inhibit proliferation and induce apoptosis in certain cell types. This is achieved through the activation of p53 and the generation of reactive oxygen species . In addition, it has been found to suppress cellular proliferation and disrupt the cell cycle, mitochondrial membrane potential, and calcium homeostasis in endometriosis cells .
Eigenschaften
IUPAC Name |
3-(3,4-dihydroxyphenyl)-5,7-dihydroxy-6,8-bis(3-methylbut-2-enyl)chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26O6/c1-13(2)5-8-16-22(28)17(9-6-14(3)4)25-21(23(16)29)24(30)18(12-31-25)15-7-10-19(26)20(27)11-15/h5-7,10-12,26-29H,8-9H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAUIRSVJXOFAOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=C(C(=C2C(=C1O)C(=O)C(=CO2)C3=CC(=C(C=C3)O)O)CC=C(C)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301346874 | |
| Record name | 6,8-Diprenylorobol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301346874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
422.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,8-Diprenylorobol | |
CAS RN |
66777-70-6 | |
| Record name | 6,8-Diprenylorobol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301346874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 6,8-Diprenylorobol interact with cells and what are the downstream effects?
A: 6,8-Diprenylorobol has shown interactions with multiple cellular targets. For instance, it has been found to inhibit CYP2J2, an enzyme involved in drug metabolism and potential tumor promotion. [] This inhibition, in turn, can lead to the upregulation of FOXO3, a protein associated with apoptosis (programmed cell death). [] Furthermore, 6,8-Diprenylorobol has been shown to disrupt calcium homeostasis and mitochondrial function, potentially contributing to its antiproliferative effects in certain cell types. []
Q2: What is the structural characterization of 6,8-Diprenylorobol?
A: While the provided abstracts don't explicitly state the molecular formula and weight, they do highlight that 6,8-Diprenylorobol is a prenylated isoflavonoid. [] Its structure is characterized by the presence of prenyl groups (3,3-dimethylallyl) at the 6 and 8 positions of the isoflavone skeleton. [, ] Detailed spectroscopic data, including 1H and 13C NMR, as well as ESI-MS analysis, have been used to confirm its structure. []
Q3: How does the structure of 6,8-Diprenylorobol relate to its activity?
A: Structure-activity relationship (SAR) studies suggest that specific structural features of 6,8-Diprenylorobol are crucial for its anti-estrogenic activity. [] The presence of prenyl groups at positions 6 and 8, along with a hydroxyl group on the 6-prenyl moiety or B-ring, are key for its potent antagonistic effects. [] Notably, the non-cyclization of the prenyl group with the A-ring and non-hydroxylation of the 8-prenyl group also contribute to its activity. []
Q4: Has 6,8-Diprenylorobol been tested in in vitro and in vivo models?
A: Yes, 6,8-Diprenylorobol has been investigated in both in vitro and in vivo settings. In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines, including hepatocellular carcinoma (HCC), [] endometriosis, [] and colon cancer cells. [] These studies have also explored the underlying mechanisms, such as apoptosis induction, cell cycle arrest, and modulation of specific signaling pathways. While in vivo studies are limited, there is evidence suggesting that 6,8-Diprenylorobol might have potential in managing endometriosis. []
Q5: Are there any analytical techniques used to study 6,8-Diprenylorobol?
A: Various analytical methods have been employed to isolate, purify, and characterize 6,8-Diprenylorobol. Techniques such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) are commonly used to identify and quantify 6,8-Diprenylorobol in complex mixtures. [, , ] Furthermore, nuclear magnetic resonance (NMR) spectroscopy provides valuable structural information. [] Centrifugal partition chromatography (CPC) has also been successfully used for the preparative isolation and purification of 6,8-Diprenylorobol from natural sources. []
Q6: What are the known sources of 6,8-Diprenylorobol?
A: 6,8-Diprenylorobol has been identified in several plant species. It is primarily found in Glycyrrhiza uralensis Fisch (licorice root) and Cudrania tricuspidata fruits. [, ] Other sources include the leaves of Cudrania tricuspidata, [] Maclura tinctoria, [] and the roots of Moghania philippinensis. [] The specific content of 6,8-Diprenylorobol can vary depending on the plant part, species, and extraction method.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



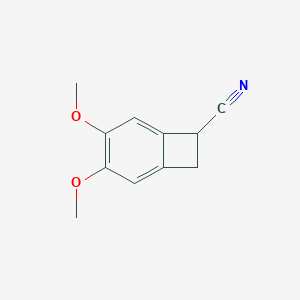
![{3-[2-(4,5-Diphenyl-1,3-oxazol-2-yl)-3-ethoxy-3-oxopropyl]phenoxy}acetic acid](/img/structure/B132213.png)

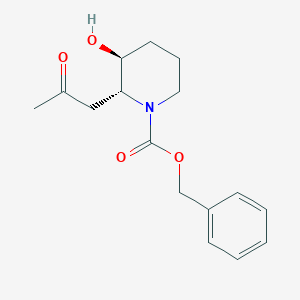

![2-Aminopyrrolo[2,1-f][1,2,4]triazin-4(1H)-one](/img/structure/B132219.png)
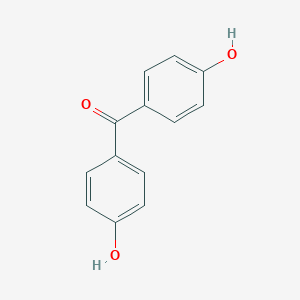

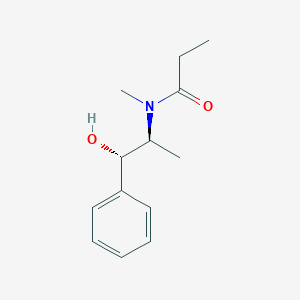
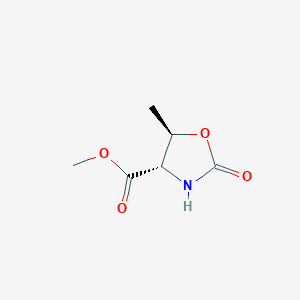
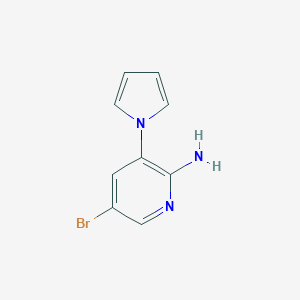
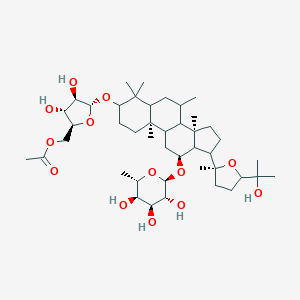
![(3AS,3bS,6aS)-3,3a,3b,4,5,6,6a,7-octahydropentaleno[2,1-c]isoxazole](/img/structure/B132246.png)
